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molecular formula C25H25BrO4 B1336687 tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate CAS No. 158980-57-5

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate

Cat. No. B1336687
M. Wt: 469.4 g/mol
InChI Key: FQDGKFPDOHUYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842713B2

Procedure details

To a stirred solution of 3,5-bis-benzyloxy-4-bromo-benzoic acid (200b) (153 g, 0.37 mol) in DMF (1 L) was added CDI (90 g, 0.56 mol) in several portions. The solution was stirred at 40° C. for 1 hr. t-BuOH (55 g, 0.74 mol) was added to the mixture and then followed by the drop wise addition of DBU (56.3 g, 0.37 mol). The resulting solution was stirred at 40° C. for 2 days. TLC (EtOAc/petroleum ether=1/10) showed that the reaction was complete. The mixture was cooled to room temperature and poured into ice water (1 L). The mixture was acidified to pH 5 with conc. HCl and stirred for 1 hr. The formed solid was filtered and washed with water, then dried in vacuo to give the title compound (165 g, 86% yield) as a brown solid. 1H NMR (400 MHz, CDCl3): δ 7.57-7.25 (m, 12H), 5.21 (s, 4H), 1.58 (s, 9H).
Quantity
153 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Name
Quantity
56.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:17]=1[Br:18])[C:12]([OH:14])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.[CH3:39][C:40](O)([CH3:42])[CH3:41].C1CCN2C(=NCCC2)CC1.Cl>CN(C=O)C>[C:40]([O:13][C:12](=[O:14])[C:11]1[CH:10]=[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:17]([Br:18])=[C:16]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:15]=1)([CH3:42])([CH3:41])[CH3:39]

Inputs

Step One
Name
Quantity
153 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)O)C=C(C1Br)OCC1=CC=CC=C1
Name
Quantity
90 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
CC(C)(C)O
Step Three
Name
Quantity
56.3 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 40° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred at 40° C. for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The formed solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=C(C(=C1)OCC1=CC=CC=C1)Br)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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